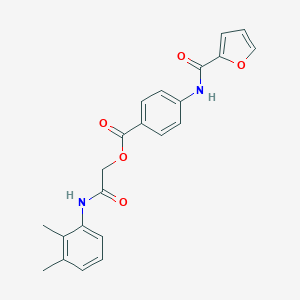
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CEP-26401 and is used in various studies related to neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been used in various scientific studies related to neuroscience and pharmacology. It has been found to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders. This compound has also been used in studies related to drug addiction and withdrawal. Additionally, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an inhibitory neurotransmitter in the brain. By enhancing the activity of this receptor, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate may have an anxiolytic and sedative effect.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential applications in the study of various neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. One direction is to further investigate its potential applications in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and how it affects various biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 3-chlorophenylacetic acid with 2-oxo-2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole and pyrrolidine-2,5-dione to obtain the final product.
Propiedades
Nombre del producto |
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C19H16ClNO4 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
phenacyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c20-15-7-4-8-16(10-15)21-11-14(9-18(21)23)19(24)25-12-17(22)13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2 |
Clave InChI |
SRTNBNAHPOKRAQ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)




